molecular formula C6H10O3S B1531815 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one CAS No. 2165577-57-9

1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one

Cat. No. B1531815
M. Wt: 162.21 g/mol
InChI Key: DLOPGYGHTRICRL-PHDIDXHHSA-N
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Description

“1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” is a chemical compound with the molecular formula C6H10O3S1. It has a molecular weight of 162.21 g/mol1. This compound is used for pharmaceutical testing2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one”. However, it’s available for purchase from various suppliers for research and testing purposes213.



Molecular Structure Analysis

The molecular structure of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” is based on its molecular formula, C6H10O3S1. However, the specific structural details or 3D conformation are not provided in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” are not specified in the search results. The molecular weight is known to be 162.21 g/mol1.


Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

Research has explored the synthesis and reactions of heterocyclic compounds containing oxygen and sulfur atoms, highlighting their importance in developing pharmaceutical drugs and materials with unique properties. For instance, the synthesis of 1,3-dioxolanes from hydroxyacetophenones showcases the utility of these compounds as intermediates in creating anti-cancer platinum drugs and chiral dopants for liquid crystals. The transformation of carbonyl compounds with ethanedithiol into 1,3-dithiolanes underlines their versatility in organic synthesis, potentially including derivatives like 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one (Aitken, 1990).

Hepatoprotective Applications

Compounds with sulfanyl-substituted isoxazoles have been synthesized to mimic the structure of SAM (S-adenosyl-L-methionine), a known hepatoprotective drug. This indicates the potential application of sulfanyl compounds, including those structurally related to 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one, in designing new hepatoprotective agents. These compounds demonstrate significant biological activity, suggesting their utility in medical research and drug development (Akhmetova et al., 2018).

Catalysis and Organic Transformations

The development of sulfanyl alcohols, ethers, and amines from chloro alcohols derived from TADDOLs highlights the role of sulfur-containing compounds in catalysis and organic synthesis. These materials are used in enantioselective conjugate additions, demonstrating the application of sulfur derivatives in synthesizing chiral molecules, which are crucial in pharmaceuticals (Pichota et al., 2012).

Material Science and Polymer Chemistry

Sulfanyl-ethane derivatives have been investigated for their role in synthesizing acrylic copolymers with poly(ethylene glycol) and dioxolane functional groups. These polymers are designed for bioconjugation applications, indicating the potential use of sulfanyl-containing compounds in creating functional materials for biomedical applications (Rossi et al., 2008).

Molecular Crystal Formation

The ability of certain sulfanyl compounds to form molecular crystals, including with sulfoxides, suggests their use in developing new materials with specific optical or electronic properties. This research area could encompass compounds like 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one in the context of creating materials for electronics or photonics (Sato et al., 1999).

Safety And Hazards

I couldn’t find specific safety and hazard information for “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one”. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the study and application of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” are not specified in the search results. It’s currently used for pharmaceutical testing2, which suggests it may have potential therapeutic applications.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

S-[(3R,4R)-4-hydroxyoxolan-3-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-4(7)10-6-3-9-2-5(6)8/h5-6,8H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOPGYGHTRICRL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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